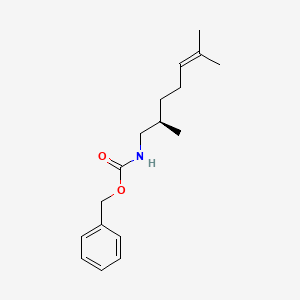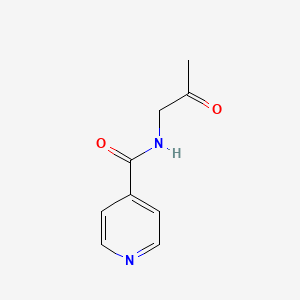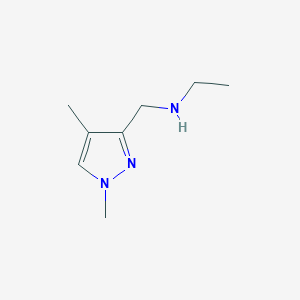
3-benzyl-1-methylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-1-methylpiperazine-2,5-dione is a heterocyclic compound that belongs to the class of piperazine derivatives. This compound is characterized by a piperazine ring substituted with a benzyl group at the 3-position and a methyl group at the 1-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1-methylpiperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction known for its efficiency in constructing heterocyclic scaffolds .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The Ugi reaction, due to its versatility and high atom economy, is often employed in industrial settings. Additionally, solid-phase synthesis and photocatalytic methods have been explored for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-benzyl-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the benzyl and methyl groups on the piperazine ring.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-benzyl-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways . The compound’s ability to form stable complexes with biological macromolecules, such as proteins and nucleic acids, contributes to its biological activity .
Comparaison Avec Des Composés Similaires
3-Benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione: This compound has been studied for its anticancer properties and shares a similar piperazine-2,5-dione core.
2,5-Piperazinedione:
Uniqueness: 3-benzyl-1-methylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its ability to interact with hydrophobic pockets in biological targets, while the methyl group contributes to its overall stability and reactivity .
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-benzyl-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-14-8-11(15)13-10(12(14)16)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,15) |
Clé InChI |
YDVJUIYQSWRVIN-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)NC(C1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol](/img/structure/B8678836.png)

![5-[(Methylsulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B8678846.png)

![N''-[4-(2-Nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8678860.png)
